5-Bromo-2-methylbenzene-1-sulfonyl chloride

Catalog No.
S678151
CAS No.
69321-56-8
M.F
C7H6BrClO2S
M. Wt
269.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylbenzene-1-sulfonyl chloride

CAS Number

69321-56-8

Product Name

5-Bromo-2-methylbenzene-1-sulfonyl chloride

IUPAC Name

5-bromo-2-methylbenzenesulfonyl chloride

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

InChI

InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3

InChI Key

OYSAFEFFWRNQJF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl

The exact mass of the compound 5-Bromo-2-methylbenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-methylbenzene-1-sulfonyl chloride (CAS 69321-56-8) is a bifunctional electrophile utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials . Featuring a highly reactive sulfonyl chloride moiety orthogonally paired with a cross-coupling-competent aryl bromide, this compound serves as a premier building block for late-stage diversification . The presence of the ortho-methyl group is a critical structural feature, providing moderate steric shielding to the sulfonyl center. This shielding enhances hydrolytic stability during aqueous workups and enforces specific conformational geometries in downstream sulfonamide products, making it a superior precursor for sterically demanding pharmacophores compared to unhindered benzenesulfonyl chlorides .

Research Fit

Reactivity
Sulfonyl chloride and aryl bromide provide orthogonal handles for sequential derivatization.
Workflow
Supports tandem sulfonylation–cross-coupling sequences without C–Br bond cleavage.
Format
Solid or low-melting solid simplifies handling, purification, and storage compared to liquid analogs.

Procurement strategies that attempt to substitute 5-bromo-2-methylbenzene-1-sulfonyl chloride with simpler analogs, such as 4-bromobenzenesulfonyl chloride or 2-methylbenzenesulfonyl chloride, routinely fail due to the loss of orthogonal reactivity or essential steric properties . Replacing this compound with an unmethylated analog removes the ortho-steric hindrance, leading to increased susceptibility to competitive hydrolysis during Schotten-Baumann reactions and altering the dihedral angle of the resulting sulfonamide, which can abolish target binding affinity in constrained receptor pockets [1]. Conversely, substituting with 2-methylbenzenesulfonyl chloride eliminates the 5-bromo handle, completely preventing subsequent palladium-catalyzed cross-coupling at the meta position, thereby forcing chemists into low-yield, non-regioselective late-stage bromination steps .

Substitution Risk

Diversification Handle
Aryl bromide enables Pd-catalyzed cross-couplings; a functional handle not present in unsubstituted analogs.
Non-halogenated benzenesulfonyl chlorides lack this handle, limiting downstream diversification potential.
Regiochemical Control
5-bromo-2-methyl pattern directs specific ortho-functionalization via DoM; yields predictable regioisomers.
Alternative regioisomers (e.g., 4-bromo) produce different substitution patterns; may not transfer directly.

High-Yield Chemoselective Sulfonylation Preserving the Aryl Bromide

5-Bromo-2-methylbenzene-1-sulfonyl chloride exhibits excellent chemoselectivity when reacted with amines, allowing for rapid sulfonamide formation without disturbing the aryl bromide [1]. In standard syntheses, reaction with ammonia or primary amines in THF yields the corresponding 5-bromo-2-methylbenzenesulfonamide in 92% isolated yield at room temperature [1]. In contrast, utilizing a non-brominated comparator like 2-methylbenzenesulfonyl chloride requires a subsequent electrophilic bromination to achieve the same scaffold, which typically proceeds with poor regioselectivity and <50% yield of the desired 5-bromo isomer[2].

Evidence DimensionOverall yield of 5-bromo-2-methylbenzenesulfonamide scaffold
Target Compound Data92% yield in a single step (direct sulfonylation)
Comparator Or Baseline2-Methylbenzenesulfonyl chloride (requires 2 steps: sulfonylation + bromination)
Quantified Difference>40% absolute increase in overall yield and elimination of regiomeric purification
ConditionsAmine/THF at room temperature vs. standard two-step sulfonylation/bromination sequence

Procuring the pre-functionalized bromo-sulfonyl chloride eliminates a low-yielding, non-selective bromination step, drastically improving throughput and material efficiency in library synthesis.

C–Br Stability
Class-level inference
C–Br bond tolerated; no cleavage under Pd/C-catalyzed sulfonylation conditions.
2-Methylbenzenesulfonyl chloride: no aryl halide handle; cannot participate in subsequent cross-coupling.
Supports convergent one-pot strategies and reduces step count.
Direct experimental data for bromo- and iodo-analogs; validate for specific substrate.

Exceptional C-Br Bond Retention During Aggressive Sulfonyl Reduction

A critical advantage of 5-bromo-2-methylbenzene-1-sulfonyl chloride is the robustness of its carbon-bromine bond under aggressive reductive conditions [1]. When subjected to reduction using aqueous hydriodic acid to form the corresponding aryl sulfide or thiol, the target compound achieves a 99% theoretical yield without undergoing competitive hydrodehalogenation [1]. Unhindered or electron-deficient bromobenzenesulfonyl chlorides are significantly more prone to premature C-Br cleavage under strong reducing conditions, often resulting in 10-20% loss of the halogen handle [2]. The ortho-methyl group mitigates the electron-withdrawing effect of the sulfonyl group, stabilizing the aryl bromide against unwanted reduction [2].

Evidence DimensionYield of brominated aryl thiol/disulfide and C-Br retention
Target Compound Data99% yield of reduced sulfur species with intact 5-bromo group
Comparator Or BaselineUnhindered bromobenzenesulfonyl chlorides (e.g., 4-bromobenzenesulfonyl chloride)
Quantified DifferenceNear-quantitative (99%) conversion vs. 80-90% conversion due to 10-20% competitive hydrodehalogenation
ConditionsReduction with 57% aqueous hydriodic acid at room temperature

This enables the reliable synthesis of complex thioethers and disulfides while perfectly preserving the bromine atom for downstream cross-coupling, preventing the loss of high-value intermediates.

Regiochemical Access
Class-level inference
Enables selective C3 functionalization after sulfonamide formation via directed ortho-metalation.
4-Bromo-2-methyl isomer directs substitution to different positions; products are regioisomers, not interchangeable.
Critical for projects requiring a defined substitution pattern on the aromatic ring.
Based on established DoM principles; confirm regiochemical outcome experimentally.

Steric Shielding Enhances Hydrolytic Stability in Biphasic Systems

The ortho-methyl substituent in 5-bromo-2-methylbenzene-1-sulfonyl chloride provides critical steric hindrance to the highly electrophilic sulfonyl chloride group . This shielding significantly reduces the rate of spontaneous hydrolysis during aqueous biphasic reactions (Schotten-Baumann conditions) or upon exposure to atmospheric moisture during storage . Compared to the unhindered 3-bromobenzenesulfonyl chloride, the ortho-methylated target compound exhibits a 3- to 5-fold reduction in its pseudo-first-order hydrolysis rate constant in alkaline aqueous media [1]. This allows for >90% retention of the active electrophile during standard aqueous couplings, whereas unhindered analogs can suffer >25% degradation, requiring excess equivalents to achieve full conversion [1].

Evidence DimensionActive electrophile retention during aqueous alkaline coupling
Target Compound Data>90% retention of sulfonyl chloride
Comparator Or Baseline3-Bromobenzenesulfonyl chloride (<75% retention)
Quantified Difference~15-20% higher active reagent retention, reducing the required stoichiometric equivalents
ConditionsBiphasic aqueous/organic amine coupling at pH 10

Higher hydrolytic stability translates to more reproducible reaction profiles, lower reagent waste, and fewer hydrolysis byproducts to remove during purification.

Halogen Choice
Cross-study comparable
Solid (or low-melting); density ~1.7 g/cm³; C–Br bond highly reactive in cross-coupling.
5-Chloro analog: liquid; density ~1.5 g/cm³; C–Cl requires more forcing coupling conditions.
Solid form may simplify purification; bromine enhances coupling reactivity.
Physical data from vendor reports; reactivity inferred from organometallic principles.
Reported Bioactivity
Data to verify
Inhibits BRD4 bromodomain in cell-based assays; no IC₅₀ reported.
Potential dual role as covalent warhead and probe starting point.
Source absent; independent validation of BRD4 binding and selectivity required.

Synthesis of YAP/TAZ-TEAD and QR2 Inhibitors

This compound is the exact precursor required for building the 5-bromo-2-methylbenzenesulfonamide core, a critical structural motif in novel inhibitors targeting oxidative stress and malignant mesothelioma [1]. The high-yield chemoselective sulfonylation allows for rapid library generation without disrupting the aryl bromide [2].

Development of Acaricides and Insecticides

The ability to quantitatively reduce the sulfonyl chloride to a thiol without losing the 5-bromo group (99% yield) makes it an ideal starting material for synthesizing complex aryl sulfide derivatives used in modern agrochemicals[3].

Late-Stage Diversification via Cross-Coupling

This compound is highly suited for library synthesis where the sulfonamide is formed first, followed by Suzuki-Miyaura or Buchwald-Hartwig couplings at the 5-bromo position to rapidly generate diverse biaryl or heteroaryl libraries [4].

Conformationally Constrained Pharmacophores

The ortho-methyl group forces a specific dihedral twist in the resulting sulfonamides, making this compound the preferred building block when designing ligands for sterically constrained receptor pockets, such as OX2R agonists [4].

Application Selection Guide

Application
Selection Property
Validation Focus
Orthogonal building-block diversification
Dual orthogonal reactive handles
Tandem derivatization compatibility without intermediate isolation
Agrochemical synthesis requiring bromine
Solid-state form and bromine content
Large-scale isolation and purification protocols
BRD4-targeted chemical probe research
Reported BRD4 binding
Target engagement and selectivity assays

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-methylbenzenesulfonyl chloride

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